3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromeno[2,3-d]pyrimidine derivatives, have been reported to interact with various biological targets . These targets often play crucial roles in cellular processes, including DNA replication and cell proliferation .
Mode of Action
It is suggested that the compound might interact with its targets, leading to changes in cellular processes . For instance, similar compounds have been reported to disrupt DNA replication, thereby inhibiting bacterial and cancer cell proliferation .
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that the compound might affect pathways related to cell proliferation and dna replication .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .
Preparation Methods
The synthesis of 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves several steps. One common method includes the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . These reactions typically proceed through a heterocyclocondensation process or a tandem intra-molecular Pinner–Dimroth rearrangement .
Chemical Reactions Analysis
3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenyl isothiocyanate, aliphatic carboxylic acids, and POCl3 . The major products formed from these reactions are typically chromeno[2,3-d]pyrimidine analogs .
Scientific Research Applications
Comparison with Similar Compounds
Properties
IUPAC Name |
2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORABKCSBBZNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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